Home > Products > Screening Compounds P58440 > Norbuprenorphine 3-glucuronide
Norbuprenorphine 3-glucuronide - 469887-29-4

Norbuprenorphine 3-glucuronide

Catalog Number: EVT-15222507
CAS Number: 469887-29-4
Molecular Formula: C31H43NO10
Molecular Weight: 589.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norbuprenorphine glucuronide is a glycoside.
Overview

Norbuprenorphine 3-glucuronide is a significant active metabolite of buprenorphine, an opioid modulator primarily used in the treatment of opioid addiction and pain management. This compound is formed through the glucuronidation process, which involves the conjugation of glucuronic acid to norbuprenorphine, enhancing its solubility and facilitating its excretion from the body. Norbuprenorphine 3-glucuronide exhibits distinct pharmacological properties, particularly its interaction with various opioid receptors.

Source

Norbuprenorphine 3-glucuronide is derived from buprenorphine, which undergoes metabolic transformations predominantly in the liver. The conversion to norbuprenorphine occurs mainly through N-dealkylation, facilitated by cytochrome P450 enzymes such as CYP3A4/5. Subsequently, norbuprenorphine is further metabolized by UDP-glucuronosyl transferases, primarily UGT1A3 and UGT1A1, to form norbuprenorphine 3-glucuronide .

Classification

Norbuprenorphine 3-glucuronide is classified as a phase II metabolite of buprenorphine. It is categorized under opioids due to its structural and functional similarities with other opioid compounds. Its classification also extends to glucuronides, which are important for drug metabolism and pharmacokinetics.

Synthesis Analysis

Methods

The synthesis of norbuprenorphine 3-glucuronide can be achieved through various methods, including chemical synthesis and enzyme-assisted synthesis.

  1. Chemical Synthesis: This method often employs the Koenig-Knorr coupling technique combined with amino-silyl protection strategies. The chemical synthesis has been reported to yield lower amounts of the compound (approximately 5.3% yield) but can produce larger quantities due to larger reaction volumes .
  2. Enzyme-Assisted Synthesis: Utilizing biological systems such as dog liver enzymes allows for a more efficient conversion of norbuprenorphine to norbuprenorphine 3-glucuronide, achieving higher yields (around 67%) due to the enzymatic specificity and efficiency .

Technical Details

Both synthesis methods involve careful control of reaction conditions, including temperature, pH, and substrate concentrations, to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of norbuprenorphine 3-glucuronide is C31H43NO10C_{31}H_{43}NO_{10}, with a molar mass of approximately 589.682 g/mol . The structure consists of a norbuprenorphine backbone modified by the addition of a glucuronic acid moiety at the 3-position.

Data

  • IUPAC Name: Norbuprenorphine-3-β-D-glucuronide
  • CAS Number: Not widely available but can be referenced through related compounds.
  • PubChem CID: Data on PubChem indicates its biological activity and receptor affinities.
Chemical Reactions Analysis

Reactions

Norbuprenorphine 3-glucuronide primarily participates in metabolic reactions involving hydrolysis back to norbuprenorphine or buprenorphine under certain physiological conditions. It does not significantly interact with P-glycoprotein transporters, which influences its pharmacokinetics and bioavailability .

Technical Details

The stability of norbuprenorphine 3-glucuronide under physiological conditions has been studied, indicating that it remains intact for a considerable duration before undergoing hydrolysis or other metabolic transformations.

Mechanism of Action

Norbuprenorphine 3-glucuronide exhibits pharmacological activity primarily through its interaction with opioid receptors. It shows affinity for the kappa-opioid receptor (Ki = 300 nM) and nociceptin receptor (Ki = 18 μM) but does not significantly bind to mu or delta receptors .

This selective binding profile suggests that norbuprenorphine 3-glucuronide may act as a partial agonist or antagonist at these receptors, contributing to its sedative effects and potential antinociceptive properties observed in animal studies.

Physical and Chemical Properties Analysis

Physical Properties

Norbuprenorphine 3-glucuronide is characterized by:

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis.
  • pH Sensitivity: The stability may vary with changes in pH levels.

Relevant analyses indicate that while it is less penetrative through biological membranes compared to its parent compounds, it retains significant biological activity at relevant doses.

Applications

Norbuprenorphine 3-glucuronide serves several scientific purposes:

  • Pharmacological Research: Its role as an active metabolite provides insights into opioid pharmacodynamics and metabolism.
  • Clinical Toxicology: Monitoring levels in biological samples assists in understanding drug interactions and patient responses during opioid therapy.
  • Drug Development: Investigating its pharmacological profile may lead to new therapeutic applications or formulations that leverage its unique receptor interactions.
Introduction to Norbuprenorphine 3-Glucuronide in Opioid Pharmacology

Historical Context of Buprenorphine Metabolites in Opioid Research

The metabolic pathway of buprenorphine—a thebaine-derived semi-synthetic opioid—remained incompletely characterized until the early 21st century. Initially, buprenorphine metabolism was simplistically viewed as a detoxification process, where N-dealkylation by cytochrome P450 enzymes (primarily CYP3A4) produced norbuprenorphine, presumed to be an inactive metabolite [1] [4]. This perspective mirrored historical misconceptions about glucuronide metabolites, which were conventionally classified as pharmacologically inert excretion products. Research in the 2000s fundamentally challenged this paradigm. Investigations revealed that plasma concentrations of buprenorphine metabolites (norbuprenorphine, buprenorphine-3-glucuronide/B3G, and norbuprenorphine-3-glucuronide/N3G) consistently exceeded those of the parent compound in humans, suggesting potential bioactivity [1] [3] [4]. The seminal 2011 study by the Anesthesiology journal provided the first direct evidence that both glucuronide metabolites, particularly N3G, possessed intrinsic biological activity, marking a pivotal shift in understanding opioid metabolism [1] [4].

Role of N3G as a Major Active Metabolite of Buprenorphine

Norbuprenorphine-3-glucuronide (N3G) is quantitatively the dominant terminal metabolite of buprenorphine. Its formation involves sequential metabolism: initial CYP3A4-mediated N-dealkylation of buprenorphine to norbuprenorphine, followed by UGT1A1/UGT1A3-catalyzed glucuronidation at the 3-position phenolic group [1] [9]. N3G exhibits distinct receptor binding and physiological effects:

  • Receptor Binding Profile: N3G displays significant binding affinity for the human κ-opioid receptor (KOR; Ki = 300 ± 0.5 nM) and the nociceptin receptor (NOR; Ki = 18 ± 0.2 μM). Unlike its parent compound norbuprenorphine, it lacks appreciable affinity for μ-opioid (MOR) or δ-opioid (DOR) receptors [1] [3] [5]. Its precise functional activity (agonist/antagonist) at KOR and NOR remains under investigation, though its physiological effects suggest KOR agonism [5].
  • Physiological Effects: In vivo studies (Swiss Webster mice) demonstrate N3G’s unique actions:
  • Sedation: Significant inhibition of locomotion in open-field tests, consistent with KOR activation [1] [4].
  • Respiratory Modulation: No reduction in respiratory rate, but a pronounced decrease in tidal volume [1] [4] [6].
  • Limited Central Nervous System (CNS) Penetration: Due to high hydrophilicity and polarity, N3G crosses the blood-brain barrier minimally compared to buprenorphine or norbuprenorphine, likely confining its effects to peripheral systems [2] [5] [9].

Table 1: Receptor Binding Affinities of Buprenorphine and Key Metabolites

CompoundMOR KiKOR KiDOR KiNOR Ki
Buprenorphine~0.1 - 1.0 nM~1.0 nM~1.0 nM~100 μM
Norbuprenorphine~0.5 nM~0.1 nM~0.5 nM~10 μM
Buprenorphine-3-glucuronide4.9 ± 2.7 pMNo affinity270 ± 0.4 nM36 ± 0.3 μM
Norbuprenorphine-3-glucuronide (N3G)No affinity300 ± 0.5 nMNo affinity18 ± 0.2 μM

Data compiled from [1] [3] [4]

Significance of Glucuronide Metabolites in Opioid Bioactivation Pathways

Glucuronidation is traditionally considered a Phase II detoxification reaction, facilitating drug elimination. However, N3G exemplifies a paradigm shift where glucuronide metabolites serve as bioactivation pathways. This is evidenced by:

  • Systemic Exposure Dominance: Pharmacokinetic studies reveal that the molar area-under-the-curve (AUC) for N3G is approximately 600% of buprenorphine, vastly exceeding exposure to the parent drug. Similarly, norbuprenorphine and B3G exhibit AUCs of 200% and 100% of buprenorphine, respectively [1] [4] [7]. This quantitative significance necessitates consideration of metabolites’ contributions to overall pharmacology.
  • Contrast with Morphine-6-Glucuronide: While morphine-6-glucuronide is a well-established active 6-glucuronide, N3G (and B3G) represent the first identified biologically active opioid 3-glucuronides [1] [4]. Their activity challenges the assumption that 3-glucuronidation universally inactivates opioids.
  • Metabolic Cascade to Bioactivity: Buprenorphine metabolism transforms a partial MOR agonist into metabolites with divergent receptor activities. N3G’s KOR/NOR activity introduces qualitatively different physiological effects (sedation, tidal volume suppression) absent in the parent drug [1] [4] [6]. This implies that buprenorphine’s net effect in humans reflects composite pharmacology from parent and metabolites.
  • Enzymatic Drivers: UGT1A1 and UGT1A3 are primary enzymes catalyzing N3G formation. Genetic polymorphisms or drug-induced modulation (e.g., CYP3A4 inducers/inhibitors) of these UGTs may significantly alter N3G exposure and thus buprenorphine’s overall effects [1] [9] [13].

Table 2: Systemic Exposure and Metabolic Pathway of Key Buprenorphine Metabolites

MetaboliteRelative Molar AUC (% of Buprenorphine)Primary Formation Enzyme(s)Key Pharmacological Activities
Norbuprenorphine200%CYP3A4/5, CYP2C8Full MOR agonist; respiratory depression
Buprenorphine-3-glucuronide (B3G)100%UGT2B7, UGT1A1High MOR/DOR affinity; mild antinociception
Norbuprenorphine-3-glucuronide (N3G)600%UGT1A1, UGT1A3KOR/NOR affinity; sedation; reduced tidal volume

Data sourced from [1] [4] [7]

Properties

CAS Number

469887-29-4

Product Name

Norbuprenorphine 3-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C31H43NO10

Molecular Weight

589.7 g/mol

InChI

InChI=1S/C31H43NO10/c1-27(2,3)28(4,38)16-13-29-8-9-31(16,39-5)26-30(29)10-11-32-17(29)12-14-6-7-15(22(42-26)18(14)30)40-25-21(35)19(33)20(34)23(41-25)24(36)37/h6-7,16-17,19-21,23,25-26,32-35,38H,8-13H2,1-5H3,(H,36,37)/t16-,17-,19+,20+,21-,23+,25-,26-,28+,29-,30+,31-/m1/s1

InChI Key

OOLGGESLZHGXGC-TXYLTYGDSA-N

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)OC)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)OC)(C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.